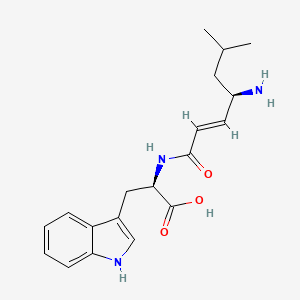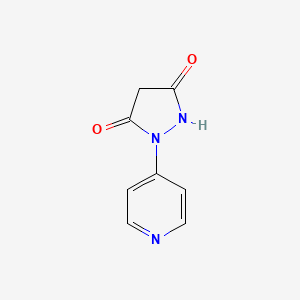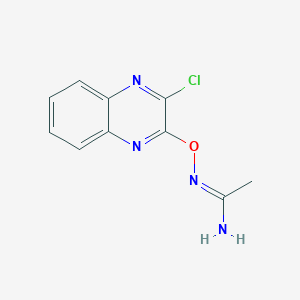
N'-(3-chloroquinoxalin-2-yl)oxyethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(3-chloroquinoxalin-2-yl)oxyethanimidamide is a chemical compound that belongs to the class of quinoxaline derivatives. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloroquinoxalin-2-yl)oxyethanimidamide typically involves the following steps:
Starting Material: The synthesis begins with 3-chloroquinoxaline, which is commercially available or can be synthesized from o-phenylenediamine and 1,2-dichloroethane.
Formation of Intermediate: The 3-chloroquinoxaline is reacted with ethyl chloroacetate in the presence of a base such as potassium carbonate to form an intermediate ester.
Hydrolysis and Amidation: The ester is then hydrolyzed to form the corresponding acid, which is subsequently converted to the amide using reagents like thionyl chloride and ammonia.
Industrial Production Methods
Industrial production of N’-(3-chloroquinoxalin-2-yl)oxyethanimidamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems to ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
N’-(3-chloroquinoxalin-2-yl)oxyethanimidamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the quinoxaline ring can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form Schiff bases and other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted quinoxalines depending on the nucleophile used.
Oxidation Products: Quinoxaline N-oxides.
Reduction Products: Dihydroquinoxalines.
Aplicaciones Científicas De Investigación
N’-(3-chloroquinoxalin-2-yl)oxyethanimidamide has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of drugs with antibacterial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: Quinoxaline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Agriculture: It is explored for its potential use as a pesticide or herbicide due to its bioactivity.
Mecanismo De Acción
The mechanism of action of N’-(3-chloroquinoxalin-2-yl)oxyethanimidamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial enzymes or interfere with DNA replication in cancer cells. The exact pathways depend on the specific biological context and the modifications made to the quinoxaline scaffold.
Comparación Con Compuestos Similares
Similar Compounds
3-chloroquinoxaline: The parent compound, which serves as a starting material for various derivatives.
2-chloroquinoxaline: Another isomer with different reactivity and biological activity.
Quinoxaline N-oxides: Oxidized derivatives with distinct properties.
Uniqueness
N’-(3-chloroquinoxalin-2-yl)oxyethanimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its bioactivity make it a valuable compound in research and industrial applications.
Propiedades
Fórmula molecular |
C10H9ClN4O |
|---|---|
Peso molecular |
236.66 g/mol |
Nombre IUPAC |
N'-(3-chloroquinoxalin-2-yl)oxyethanimidamide |
InChI |
InChI=1S/C10H9ClN4O/c1-6(12)15-16-10-9(11)13-7-4-2-3-5-8(7)14-10/h2-5H,1H3,(H2,12,15) |
Clave InChI |
QKANIDHVJUFZRY-UHFFFAOYSA-N |
SMILES isomérico |
C/C(=N\OC1=NC2=CC=CC=C2N=C1Cl)/N |
SMILES canónico |
CC(=NOC1=NC2=CC=CC=C2N=C1Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyrazin-8-amine, 3-(4-aminophenyl)-](/img/structure/B12902170.png)
![1-{1-[(Thiophen-2-yl)methyl]-1H-pyrrol-2-yl}ethan-1-one](/img/structure/B12902174.png)
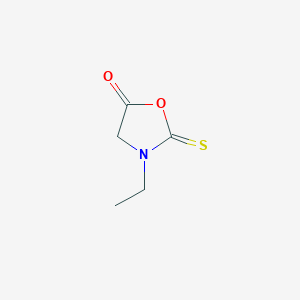
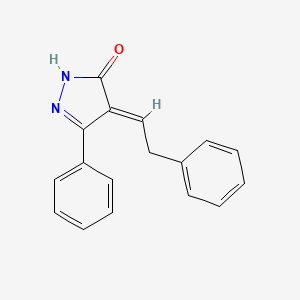

![Ethanethioic acid, S-[2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B12902197.png)

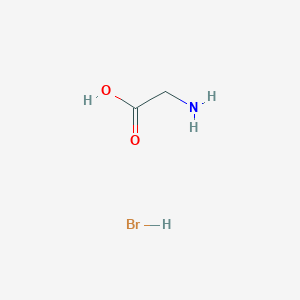
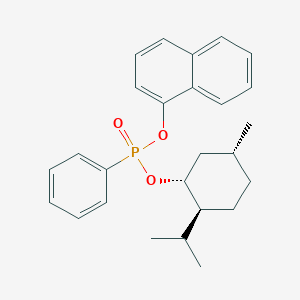

![2-{[(4-Methoxyphenyl)sulfanyl]methyl}oxolane](/img/structure/B12902240.png)
